molecular formula C29H15Br4NO11 B1147762 5(6)-Carboxyeosin diacetate, SE CAS No. 150347-60-7

5(6)-Carboxyeosin diacetate, SE

Cat. No.: B1147762
CAS No.: 150347-60-7
M. Wt: 873.05
Attention: For research use only. Not for human or veterinary use.
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Description

5(6)-Carboxyeosin diacetate, succinimidyl ester (CE) is a fluorescent compound widely used in biomedical research as a potent inhibitor of plasma membrane calcium ATPase (PMCA), particularly isoform PMCA2 . It functions by irreversibly binding to PMCA, thereby disrupting calcium extrusion and intracellular Ca²⁺ homeostasis . CE is membrane-permeable in its diacetate form but becomes trapped intracellularly after esterases cleave the acetate groups, enabling long-term calcium modulation .

Key applications include:

  • Neuronal studies: CE inhibits PMCA2 in cerebellar Purkinje cells, altering dendritic growth and modulating metabotropic glutamate receptor (mGluR1)-mediated effects .
  • Cardiac research: CE prolongs calcium recovery in ventricular myocytes, impacting excitation-contraction coupling .
  • Presynaptic pH regulation: CE slows calcium extrusion and acidification in Drosophila nerve terminals, linking PMCA activity to pH dynamics .

Properties

CAS No.

150347-60-7

Molecular Formula

C29H15Br4NO11

Molecular Weight

873.05

Origin of Product

United States

Comparison with Similar Compounds

Carboxyfluorescein Diacetate (CFDA/CFSE)

CFDA shares structural similarities with CE, featuring diacetate and succinimidyl ester groups. However, CFDA is primarily used as a cell proliferation tracer and pH indicator rather than a calcium modulator .

Attribute 5(6)-Carboxyeosin Diacetate, SE CFDA/CFSE
Primary Application PMCA inhibition; Ca²⁺/pH studies Cell labeling, proliferation tracking
Fluorescence pH-sensitive (ex/em: ~494/521 nm) pH-sensitive (ex/em: ~494/521 nm)
Solubility Requires DMSO for stock solutions Stable in PBS, DMSO, or water
Toxicity Induces caspase-3 activation at 5 μM Low toxicity; used for live-cell tracking
Key Studies Neuronal Ca²⁺ dynamics ; cardiac function Bacterial labeling ; flow cytometry

CFDA demonstrates superior stability in aqueous solvents (e.g., 96.7% retention in DMSO after 30 days) compared to CE, which requires careful handling due to its cytotoxic effects .

Dihydrofluorescein Diacetate (H₂DCFDA)

H₂DCFDA is a redox-sensitive probe for detecting intracellular oxidants, differing from CE in its mechanism and applications .

Attribute This compound H₂DCFDA
Primary Application Calcium/pH modulation Oxidant detection (H₂O₂, NO, peroxynitrite)
Fluorescence Activation Esterase-dependent Oxidation-dependent
Sensitivity Kd ~50 nM for PMCA Reacts broadly with ROS/RNS
Limitations Cytotoxic at >5 μM Non-specific oxidation artifacts

H₂DCFDA is less specific than CE but more versatile for oxidative stress studies .

Ethynodiol Diacetate

It highlights the diversity of diacetate compounds in pharmacology .

Parent Compounds: Eosin and Fluorescein

CE derives from eosin and fluorescein, which are non-fluorescent until modified:

Attribute Eosin/ Fluorescein This compound
Function Dyes (cosmetics, diagnostics) PMCA inhibitor
Toxicity Low Caspase-3 activation at 5 μM
Bioavailability Non-membrane-permeable Membrane-permeable (diacetate form)

Research Findings and Data

Efficacy in PMCA Inhibition

  • CE at 10–20 μM reduces Purkinje cell dendritic growth by 40–60% in vitro .
  • In cardiac myocytes, 20 μM CE prolongs Ca²⁺ recovery by 3-fold, exacerbating arrhythmia risks .

Fluorescence Properties

  • CE’s fluorescence is quenched at low pH, enabling real-time pH monitoring in presynaptic terminals .

Comparative Cytotoxicity

Compound Cytotoxic Threshold Mechanism of Toxicity
CE 5 μM Caspase-3 activation
CFDA >50 μM Mild membrane disruption

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